molecular formula C15H15ClO5 B2703251 2-[(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoic acid CAS No. 843621-46-5

2-[(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoic acid

Cat. No.: B2703251
CAS No.: 843621-46-5
M. Wt: 310.73
InChI Key: MGULNSAVHAUNKV-UHFFFAOYSA-N
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Description

2-[(6-Chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoic acid is a chemical compound belonging to the class of chromones, which are characterized by their benzopyran-4-one structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoic acid typically involves the following steps:

  • Starting Materials: The synthesis begins with 6-chloro-4-propyl-2H-chromen-7-ol as the starting material.

  • Oxidation: The hydroxyl group is oxidized to form the corresponding ketone, resulting in 6-chloro-2-oxo-4-propyl-2H-chromen-7-ol.

  • Esterification: The ketone undergoes esterification with propanoic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to yield the final product.

Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of green chemistry principles, such as the use of environmentally benign solvents and catalysts, is also considered to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: 2-[(6-Chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoic acid can undergo various chemical reactions, including:

  • Oxidation: The compound can be further oxidized to produce derivatives with different functional groups.

  • Reduction: Reduction reactions can be performed to convert the ketone group to an alcohol.

  • Substitution: The chlorine atom can be substituted with other functional groups to create new derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones.

  • Reduction Products: Alcohols and other reduced derivatives.

  • Substitution Products: Chloro-substituted derivatives and other functionalized compounds.

Scientific Research Applications

2-[(6-Chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoic acid has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound has been studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

  • Medicine: It is investigated for its therapeutic potential in treating various diseases, such as cancer and cardiovascular disorders.

  • Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other chemicals.

Mechanism of Action

The mechanism by which 2-[(6-Chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological activities. Further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

2-[(6-Chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoic acid is similar to other chromone derivatives, such as:

  • 6-Chloro-2-oxo-4-propyl-2H-chromen-7-yl acetic acid

  • 6-Chloro-2-oxo-4-propyl-2H-chromen-7-yl 2-thiophenecarboxylate

  • 6-Chloro-4-methyl-2-oxo-3-propyl-2H-chromen-7-yl acetate

These compounds share the chromone core structure but differ in their substituents and functional groups, leading to variations in their chemical properties and biological activities.

Properties

IUPAC Name

2-(6-chloro-2-oxo-4-propylchromen-7-yl)oxypropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClO5/c1-3-4-9-5-14(17)21-12-7-13(11(16)6-10(9)12)20-8(2)15(18)19/h5-8H,3-4H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGULNSAVHAUNKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OC(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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